molecular formula C27H27N3O5 B2623399 2-(6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide CAS No. 894559-38-7

2-(6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide

Cat. No.: B2623399
CAS No.: 894559-38-7
M. Wt: 473.529
InChI Key: RUHYNBNQZVZEBI-UHFFFAOYSA-N
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Description

2-(6,7-Dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide (CAS 894559-38-7) is a synthetic quinoline derivative of significant interest in medicinal chemistry and biochemical research . Its molecular structure incorporates a dimethoxy-substituted quinoline core, a methoxyphenylaminomethyl group, and an N-phenylacetamide moiety, features that are designed to contribute to its binding affinity and selectivity for specific biological targets . This well-defined architecture makes it a valuable intermediate for drug development, particularly for probing enzyme or receptor interactions, and enables detailed structure-activity relationship (SAR) studies . Recent scientific investigations highlight the potential of related quinoline-based compounds in targeted cancer therapy. For instance, research has identified analogues that function by binding to the J-domain of DNAJA1, an HSP40 protein . DNAJA1 plays a crucial role in stabilizing oncogenic mutant p53 proteins, and its inhibition leads to the degradation of these mutants, suppressing cancer cell migration and filopodia formation . This suggests a potential mechanistic pathway for this class of compounds, positioning them as promising candidates for the development of novel anti-cancer therapies targeting conformational mutant p53-driven cancers . Researchers can leverage this compound as a chemical tool to explore these and other biological pathways. This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Prior to use, researchers should consult relevant safety data sheets and conduct all necessary risk assessments.

Properties

IUPAC Name

2-[6,7-dimethoxy-3-[(4-methoxyanilino)methyl]-2-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O5/c1-33-22-11-9-20(10-12-22)28-16-19-13-18-14-24(34-2)25(35-3)15-23(18)30(27(19)32)17-26(31)29-21-7-5-4-6-8-21/h4-15,28H,16-17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHYNBNQZVZEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC3=CC(=C(C=C3N(C2=O)CC(=O)NC4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide typically involves multiple steps. One common method includes the formation of the quinoline core followed by functionalization at specific positions. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to this quinoline derivative exhibit various biological activities:

Anticancer Activity

Studies have shown that quinoline derivatives can inhibit tumor growth through various mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspases and inhibiting specific kinases involved in cell proliferation.
  • Case Study : A study evaluated the cytotoxic effects of similar compounds on different cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations.
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)10.0
A549 (Lung Cancer)15.0

Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy:

  • Mechanism : The presence of the dimethoxy and acetamide groups enhances its ability to disrupt bacterial cell wall synthesis.
  • Case Study : Research demonstrated broad-spectrum antimicrobial activity against various pathogens.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1 µg/mL

Synthesis and Derivatives

The synthesis of 2-(6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide typically involves multi-step organic reactions:

  • Formation of the Quinoline Core : Starting from appropriate precursors to create the quinoline scaffold.
  • Substitution Reactions : Introducing methoxy groups and the phenylacetamide moiety through nucleophilic substitutions.

Mechanism of Action

The mechanism of action of 2-(6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity (IC₅₀ or EC₅₀) Reference
Target Compound Quinolinone 6,7-Dimethoxy, 4-methoxyphenylaminomethyl Under investigation
9g (N-Phenylacetamide derivative) Quinoxaline 4-Hydroxyphenyl α-Glucosidase: 12.5 µM
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazolone 3,4-Dichlorophenyl Not reported (structural focus)
2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-methylphenyl)acetamide Quinoxaline 6,7-Dimethyl, 4-methylphenyl Inactive (α-glucosidase)
2-(4-((1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl)phenoxy)-N-phenylacetamide Indenone Indanedione-derived phenoxy Synthetic intermediate

Structural Features and Implications

  • Core Heterocycle: The quinolinone core in the target compound differs from quinoxaline (e.g., compound 9g ) and pyrazolone () derivatives. Quinolinone’s conjugated system may enhance π-π stacking interactions with enzymes compared to quinoxaline’s planar structure. Methoxy vs. Hydroxy/Methyl Substituents:
  • However, methyl groups () reduce polarity, leading to inactivity . Side Chain Flexibility:
  • The 4-methoxyphenylaminomethyl group introduces conformational flexibility, unlike rigid indenone-based side chains (), which may affect target selectivity .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding :
    • N-Phenylacetamide derivatives (e.g., ) form R₂²(10) hydrogen-bonded dimers, which influence solubility and crystal packing . The target compound’s methoxy groups may disrupt such interactions, altering bioavailability.

Biological Activity

2-(6,7-Dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

Chemical Structure and Properties

The compound's molecular formula is C29H31N3O4C_{29}H_{31}N_{3}O_{4}, with a molecular weight of approximately 485.58 g/mol. Its structure includes a quinoline moiety substituted with methoxy and phenyl groups, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC29H31N3O4
Molecular Weight485.58 g/mol
IUPAC Name2-(6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxoquinolin-1-yl)-N-phenylacetamide

Research indicates that this compound exhibits multiple mechanisms of action, primarily targeting cancer cells. Its biological activity can be attributed to:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in various cancer cell lines by activating caspases and modulating the mitochondrial pathway. For instance, studies have demonstrated increased caspase-3 and caspase-9 activity following treatment with similar quinoline derivatives .
  • Antitumor Activity : The compound's structural components allow it to interact with key signaling pathways involved in tumor growth and survival. It has been noted to inhibit the proliferation of cancer cells through mechanisms that may involve the inhibition of the PI3K/Akt/mTOR pathway .
  • Anti-inflammatory Effects : Some derivatives of quinoline compounds exhibit anti-inflammatory properties, which may contribute to their overall therapeutic efficacy in cancer treatment by reducing tumor-associated inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Study 1: Anticancer Activity

A study investigated the anticancer effects of a similar quinoline derivative on human leukemia U937 cells. The results indicated that treatment led to significant apoptosis via mitochondrial pathways, characterized by cytochrome c release and caspase activation .

Study 2: Inhibition of Tumor Growth

Another research focused on the compound's ability to inhibit tumor growth in vivo. The findings revealed that it effectively reduced tumor size in xenograft models by inducing cell cycle arrest and apoptosis in cancer cells .

Study 3: Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory effects of related compounds. For instance, derivatives have shown promise in reducing inflammatory markers in animal models, suggesting potential applications in treating inflammation-related conditions alongside cancer .

Q & A

Basic Research Questions

Q. What are the key structural features of 2-(6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide, and how do they influence its physicochemical properties?

  • Answer : The compound features a dihydroquinolinone core with methoxy groups at positions 6 and 7, a 4-methoxyphenylaminomethyl substituent at position 3, and an N-phenylacetamide side chain. These groups contribute to its polarity (methoxy), hydrogen-bonding capacity (amide), and aromatic stacking potential (phenyl rings). Computational analysis (e.g., LogP calculations) can predict solubility and permeability, while spectroscopic techniques (NMR, IR) validate functional group interactions .

Q. What are the established synthetic routes for this compound, and what are their yield-limiting steps?

  • Answer : Synthesis typically involves:

Condensation of 6,7-dimethoxy-1,2-dihydroquinolin-2-one with 4-methoxyphenylamine via reductive amination.

Acetylation with N-phenylchloroacetamide under basic conditions (e.g., K₂CO₃ in DMF).
Yield limitations arise during the reductive amination step due to steric hindrance from the methoxy groups. Purification via column chromatography or recrystallization is critical for isolating the final product .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side-product formation during the synthesis of this compound?

  • Answer :

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote hydrolysis. Alternative solvents like THF or dichloromethane can reduce side reactions.
  • Catalysts : Use of Pd/C or Raney nickel for reductive amination improves regioselectivity.
  • Temperature Control : Lower temperatures (0–5°C) during acetylation minimize unwanted esterification.
    Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions .

Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?

  • Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times.
  • Structural Validation : Confirm compound purity (>95% by HPLC) and stability (e.g., LC-MS to detect degradation).
  • SAR Analysis : Compare analogs (e.g., replacing 4-methoxyphenyl with halogenated phenyl groups) to isolate activity trends. Reference compounds like N-(3-chlorophenyl)-2-(6-methoxy-4-oxo-3-tosylquinolin-1-yl)acetamide show how substituents alter potency .

Q. What computational strategies are effective for predicting target interactions of this compound?

  • Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding with kinases (e.g., EGFR) or GPCRs.
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories.
  • Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with the amide group).
    ICReDD’s integrated computational-experimental workflows are recommended for iterative refinement .

Methodological Guidance

Q. What are best practices for characterizing and ensuring the purity of this compound?

  • Answer :

  • Analytical Techniques :
  • HPLC : Use a C18 column with acetonitrile/water gradient (retention time ~12 min).
  • NMR : Key signals include δ 3.8–4.1 ppm (methoxy) and δ 7.2–7.6 ppm (aromatic protons).
  • Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Answer :

  • Core Modifications : Vary the quinolinone’s methoxy positions (6,7 vs. 5,8) to assess steric effects.
  • Substituent Libraries : Synthesize analogs with:
  • Electron-withdrawing groups (e.g., -CF₃) on the phenylacetamide.
  • Bulky substituents (e.g., tert-butyl) on the aminomethyl moiety.
    Reference SAR tables for related compounds, such as antimicrobial analogs with chlorophenyl groups .

Q. What experimental approaches are recommended to study the compound’s stability under physiological conditions?

  • Answer :

  • pH Stability : Incubate in buffers (pH 1.2–7.4) and analyze degradation via LC-MS.
  • Metabolic Stability : Use liver microsomes (human/rat) to identify CYP450-mediated oxidation.
  • Light Sensitivity : Conduct photodegradation studies under UV/visible light .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data across studies?

  • Answer :

  • Solvent Variability : Compare data using standardized solvents (e.g., DMSO for stock solutions).
  • Temperature Effects : Note measurements at 25°C vs. 37°C; entropy changes can alter solubility.
  • Polymorphism : Characterize crystalline vs. amorphous forms via XRD .

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